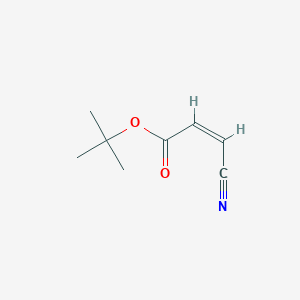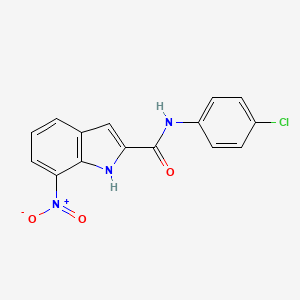
(S)-2-Amino-2-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration refers to its specific three-dimensional arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-phenylbutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 2-phenyl-2-butanone, using chiral catalysts or reagents. For instance, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction, yielding the desired (S)-enantiomer with high optical purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes typically employ chiral ligands in combination with transition metal catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-2-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 2-Phenyl-2-butanone or 2-phenylbutanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological targets, leading to specific pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
®-2-Amino-2-phenylbutan-1-ol: The enantiomer of the (S)-form, with different biological activity and properties.
2-Amino-2-phenylpropan-1-ol: A structurally similar compound with a different carbon chain length.
2-Amino-2-phenylethanol: Another similar compound with a shorter carbon chain.
Uniqueness: (S)-2-Amino-2-phenylbutan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3/t10-/m1/s1 |
Clave InChI |
UTUOJASDCBCXIL-SNVBAGLBSA-N |
SMILES isomérico |
CC[C@@](CO)(C1=CC=CC=C1)N |
SMILES canónico |
CCC(CO)(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



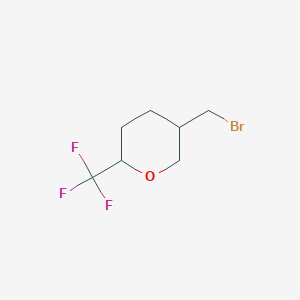

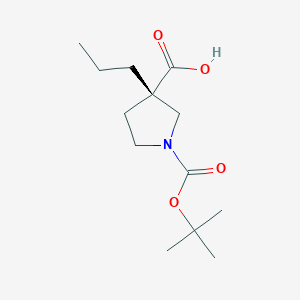
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)

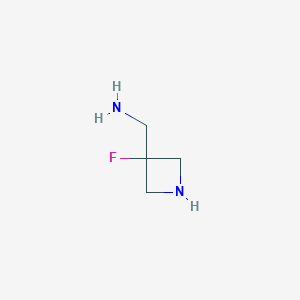
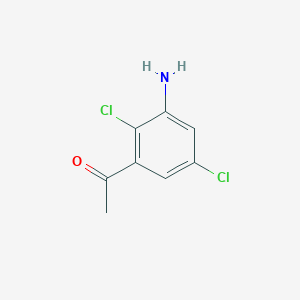
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)

![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
